N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide
Overview
Description
N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide, commonly known as BTA-EG4, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. BTA-EG4 is a heterocyclic compound that contains a benzothiadiazole ring, which is known for its fluorescent properties. The compound has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of BTA-EG4 is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes. This binding can then lead to changes in cellular signaling pathways or the inhibition of specific enzymes, which can have various physiological effects.
Biochemical and Physiological Effects
BTA-EG4 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of BTA-EG4 is its fluorescent properties, which make it a useful tool for biological imaging and sensing applications. The compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of BTA-EG4 is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are many potential future directions for research involving BTA-EG4. One area of interest is the development of new fluorescent probes and sensors based on the compound's structure. Another potential direction is the investigation of the compound's potential use in combination with other drugs for cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of BTA-EG4 and its potential applications in various fields of research.
Scientific Research Applications
BTA-EG4 has been used in various scientific research applications, including as a fluorescent probe for biological imaging and as a sensor for detecting metal ions. The compound has also been studied for its potential use in cancer therapy and as a potential treatment for Alzheimer's disease.
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-2-27-19-6-4-3-5-18(19)25-11-9-24(10-12-25)14-20(26)21-15-7-8-16-17(13-15)23-28-22-16/h3-8,13H,2,9-12,14H2,1H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJVMNKHNLTNFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC4=NSN=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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